molecular formula C9H11BrS B8001818 (2-Bromophenyl)(propyl)sulfane

(2-Bromophenyl)(propyl)sulfane

Cat. No.: B8001818
M. Wt: 231.15 g/mol
InChI Key: CCYFUGBAHQQLQN-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(propyl)sulfane is an organosulfur compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(propyl)sulfane typically involves the reaction of 2-bromothiophenol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

(2-Bromophenyl)(propyl)sulfane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(propyl)sulfane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    (2-Chlorophenyl)(propyl)sulfane: Similar structure but with a chlorine atom instead of bromine.

    (2-Fluorophenyl)(propyl)sulfane: Contains a fluorine atom instead of bromine.

    (2-Iodophenyl)(propyl)sulfane: Contains an iodine atom instead of bromine.

Uniqueness: (2-Bromophenyl)(propyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-propylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFUGBAHQQLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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